N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorobenzyl, indole, and sulfonylacetamide groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a piperidine moiety.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom on the benzyl group or other substituents on the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- N-(4-methylbenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- N-(4-bromobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Uniqueness
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c25-19-10-8-18(9-11-19)14-26-23(29)17-33(31,32)22-15-28(21-7-3-2-6-20(21)22)16-24(30)27-12-4-1-5-13-27/h2-3,6-11,15H,1,4-5,12-14,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLHMAOCCYUVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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